molecular formula C21H28ClNO3 B009889 Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride CAS No. 101710-75-2

Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride

Cat. No. B009889
M. Wt: 377.9 g/mol
InChI Key: QYGXJQLHENVCKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride is a chemical compound that has been the subject of extensive scientific research in recent years.

Mechanism Of Action

The mechanism of action for Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters in the brain, including dopamine and serotonin.

Biochemical And Physiological Effects

Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have anticonvulsant properties. It has also been studied for its potential use in the treatment of anxiety and depression.

Advantages And Limitations For Lab Experiments

One advantage of using Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride in lab experiments is its potential therapeutic applications. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are a number of potential future directions for research on Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride. These include further studies on its potential use in the treatment of Parkinson's disease, anxiety, and depression, as well as its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

The synthesis method for Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride involves the reaction of mandelic acid with alpha-cyclopentylamine and methyl chloroformate. The resulting compound is then reacted with hydrochloric acid to produce the final product.

Scientific Research Applications

Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride has been used extensively in scientific research due to its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, anxiety, and depression.

properties

CAS RN

101710-75-2

Product Name

Mandelic acid, alpha-cyclopentyl-, (1-azabicyclo(2.2.2)oct-2-en-3-yl)methyl ester, hydrochloride

Molecular Formula

C21H28ClNO3

Molecular Weight

377.9 g/mol

IUPAC Name

1-azabicyclo[2.2.2]oct-2-en-3-ylmethyl 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C21H27NO3.ClH/c23-20(25-15-17-14-22-12-10-16(17)11-13-22)21(24,19-8-4-5-9-19)18-6-2-1-3-7-18;/h1-3,6-7,14,16,19,24H,4-5,8-13,15H2;1H

InChI Key

QYGXJQLHENVCKH-UHFFFAOYSA-N

SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC3=CN4CCC3CC4)O.Cl

Canonical SMILES

C1CCC(C1)C(C2=CC=CC=C2)(C(=O)OCC3=C[NH+]4CCC3CC4)O.[Cl-]

synonyms

MANDELIC ACID, alpha-CYCLOPENTYL-, (1-AZABICYCLO(2.2.2)OCT-2-EN-3-YL)M ETHYL ESTE

Origin of Product

United States

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